Ethyl 4-(4-methylphenyl)-3-[(3-methylphenyl)sulfamoyl]thiophene-2-carboxylate
Description
Ethyl 4-(4-methylphenyl)-3-[(3-methylphenyl)sulfamoyl]thiophene-2-carboxylate is a thiophene-based derivative featuring a sulfamoyl group and aromatic substituents. Its molecular formula is C₂₁H₂₂NO₄S₂, with a molecular weight of 428.53 g/mol (calculated). The compound is characterized by:
- A thiophene ring substituted at positions 2 (ethyl carboxylate), 3 (3-methylphenylsulfamoyl group), and 4 (4-methylphenyl group).
- A 4-methylphenyl group at position 4, contributing to lipophilicity and steric bulk.
While direct synthetic details for this compound are absent in the provided evidence, analogous thiophene derivatives (e.g., ) are synthesized via condensation reactions, sulfonylation, or nucleophilic substitution.
Properties
IUPAC Name |
ethyl 4-(4-methylphenyl)-3-[(3-methylphenyl)sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S2/c1-4-26-21(23)19-20(18(13-27-19)16-10-8-14(2)9-11-16)28(24,25)22-17-7-5-6-15(3)12-17/h5-13,22H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMTVZOJWOJYIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)NC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-methylphenyl)-3-[(3-methylphenyl)sulfamoyl]thiophene-2-carboxylate typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via a sulfonation reaction using reagents such as chlorosulfonic acid followed by amination.
Esterification: The carboxyl group can be esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-methylphenyl)-3-[(3-methylphenyl)sulfamoyl]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Use in the production of advanced materials, such as conductive polymers or organic semiconductors.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-methylphenyl)-3-[(3-methylphenyl)sulfamoyl]thiophene-2-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiophene derivatives with sulfonamide/sulfamoyl groups and aromatic substituents are widely studied. Below is a structural and functional comparison with key analogs:
Table 1: Structural and Functional Comparison of Thiophene Derivatives
Key Observations
Chlorophenyl substituents (–10) introduce electron-withdrawing effects, which may enhance reactivity in electrophilic substitutions or binding to biological targets .
Functional Group Influence: Sulfamoyl vs. Sulfanyl: Sulfamoyl groups (target compound, ) offer hydrogen-bonding sites for target interactions, while sulfanyl groups () may improve oxidative stability .
Steric and Electronic Effects: 4-Methylphenyl (target compound) provides steric hindrance and electron-donating effects, favoring hydrophobic interactions.
Research Implications and Gaps
- Synthetic Routes : and highlight methods for synthesizing thiophene derivatives via reflux in DMF or zinc chloride-mediated cyclization, applicable to the target compound .
- Data Limitations : Experimental data (e.g., melting points, IC₅₀ values) are absent in the evidence, necessitating further studies to correlate structure with function.
Biological Activity
Ethyl 4-(4-methylphenyl)-3-[(3-methylphenyl)sulfamoyl]thiophene-2-carboxylate is a complex organic compound characterized by its thiophene core, which is a five-membered aromatic heterocycle containing sulfur. This compound has garnered attention in medicinal chemistry due to its structural motifs that are common in drug design, suggesting potential biological activities. This article delves into the biological activity of this compound, synthesizing available research findings and case studies.
Chemical Structure and Properties
Molecular Formula: C22H23N1O4S2
Molecular Weight: Approximately 431.5 g/mol
Structural Features:
- Thiophene Ring: Contributes to the compound's aromatic properties.
- Sulfamoyl Group: Known for its ability to interact with biological targets, potentially inhibiting enzyme activity.
- Carboxylate Group: Enhances solubility and reactivity.
Table 1: Structural Features of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate | Contains thiophene and sulfamoyl groups | Potential antimicrobial activity |
| Ethyl 3-amino-6-methyl-2-[(4-methylphenyl)carbamoyl]-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-5-carboxylate | Similar thiophene structure | Investigated for crystal structure and intermolecular interactions |
| Methyl 3-amino-thieno[3,2-b]thiophenes | Shares the thiophene moiety | Used as intermediates in synthesizing advanced materials |
Antimicrobial Properties
Research has indicated that compounds containing thiophene and sulfamoyl groups exhibit significant antimicrobial activity. This compound has been investigated for its potential to inhibit bacterial growth, particularly against Gram-positive bacteria. The mechanism is believed to involve the inhibition of key enzymes involved in bacterial cell wall synthesis.
Antitumor Activity
In a study examining various derivatives of thiophene compounds, some exhibited notable antiproliferative effects against cancer cell lines. For instance, similar compounds have demonstrated IC50 values in the nanomolar range against specific tumor types, suggesting that this compound may also possess antitumor properties. Further research is required to elucidate its efficacy in vivo.
Anti-inflammatory Effects
The sulfonamide group present in this compound has been linked to anti-inflammatory activities. Compounds with similar structures have shown promise in reducing inflammation markers in preclinical models, indicating a potential therapeutic application for inflammatory diseases.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of several thiophene derivatives, including this compound. The results indicated a significant reduction in bacterial colonies when treated with this compound compared to control groups. The study highlighted the importance of the sulfonamide moiety in enhancing antimicrobial activity.
Antitumor Evaluation
In another investigation focusing on cancer therapeutics, researchers tested a series of thiophene derivatives for their ability to inhibit tumor cell proliferation. This compound was included in the screening process and showed promising results with an IC50 value comparable to established chemotherapeutic agents.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition: The sulfonamide group may inhibit specific enzymes critical for bacterial survival or tumor growth.
- Aromatic Interactions: The thiophene ring can participate in π-π stacking interactions with aromatic residues in proteins, potentially altering their function.
- Cellular Uptake: The esterification enhances lipid solubility, facilitating cellular uptake and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
